molecular formula C18H10F2N2O3S B2864281 [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate CAS No. 1203100-69-9

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate

Cat. No.: B2864281
CAS No.: 1203100-69-9
M. Wt: 372.35
InChI Key: ZYBGVCCGGQCPLA-UHFFFAOYSA-N
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Description

[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) ring substituted with a 2,4-difluorophenyl group at the 5-position, linked via a methyl ester to a 1,3-benzothiazole-2-carboxylate moiety. This structure combines fluorine-substituted aromatic systems with sulfur- and nitrogen-containing heterocycles, which are common in pharmaceuticals and agrochemicals due to their bioactivity and metabolic stability.

Properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F2N2O3S/c19-10-5-6-12(13(20)7-10)15-8-11(22-25-15)9-24-18(23)17-21-14-3-1-2-4-16(14)26-17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBGVCCGGQCPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate typically involves multi-step organic reactionsThe final step involves the coupling of the isoxazole derivative with benzo[d]thiazole-2-carboxylate under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity, while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl and isoxazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to the desired biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be contextualized using synthesis and spectral data from related derivatives in the provided evidence. Below is a detailed comparison based on functional groups, spectral properties, and reactivity.

Core Heterocyclic Systems

  • Target Compound : Contains a 1,2-oxazole ring fused to a 2,4-difluorophenyl group and a benzothiazole carboxylate ester. The oxazole ring is less prone to tautomerism compared to triazoles or thiazoles.
  • Analog Compounds [7–9] : Feature a 1,2,4-triazole-3-thione core substituted with 2,4-difluorophenyl and sulfonylphenyl groups. These exhibit tautomerism between thiol and thione forms, confirmed by the absence of S–H IR bands (~2500–2600 cm⁻¹) and presence of νC=S at 1247–1255 cm⁻¹ .

Substituent Effects

  • Fluorine Substitution : The 2,4-difluorophenyl group in the target compound enhances electronegativity and metabolic stability, similar to its role in compounds [4–15]. Fluorine atoms influence π-stacking interactions and bioavailability .
  • Sulfonyl vs. Benzothiazole Groups : Compounds [7–9] include sulfonylphenyl groups, which increase polarity and hydrogen-bonding capacity. In contrast, the benzothiazole carboxylate in the target compound may improve lipophilicity and membrane permeability.

Spectral Data Comparison

Property Target Compound Compound [4–6] Compound [7–9]
C=O Stretching (IR) Expected ~1680–1720 cm⁻¹ (ester) 1663–1682 cm⁻¹ (hydrazinecarbothioamide) Absent (converted to triazole-thione)
C=S Stretching (IR) Absent (no thioamide) 1243–1258 cm⁻¹ 1247–1255 cm⁻¹
NH Stretching (IR) Absent (esterified) 3150–3319 cm⁻¹ 3278–3414 cm⁻¹
1H-NMR (Aromatic Protons) Predicted downfield shifts for fluorinated aryl groups Observed multiplet signals for difluorophenyl (~6.8–7.8 ppm) Similar patterns for difluorophenyl and sulfonylphenyl groups

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